molecular formula C11H13BrFN B1398176 N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1251280-42-8

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B1398176
CAS No.: 1251280-42-8
M. Wt: 258.13 g/mol
InChI Key: QNTNJDNLRBAWCK-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is a cyclopropanamine derivative featuring a substituted benzyl group. The compound includes a cyclopropane ring fused to an amine, with a methyl group and a (2-bromo-4-fluorophenyl)methyl substituent. The bromo and fluoro substituents enhance lipophilicity and enable halogen bonding, while the cyclopropane ring introduces rigidity, which may improve target binding specificity .

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(13)6-11(8)12/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNJDNLRBAWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.

    Formation of Cyclopropane Ring: The substituted phenyl derivative is then subjected to cyclopropanation reactions to form the cyclopropane ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by cyclopropanation and amine introduction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring provides structural rigidity, which can influence its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chain Length and Aromatic Substitution

N-(2-bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9)
  • Structure : Cyclopropanamine with a phenethyl (CH2CH2) linkage to the 2-bromo-4-fluorophenyl group.
  • Molecular Formula : C₁₁H₁₃BrFN
  • Molecular Weight : 258.13 g/mol
  • Key Differences : The phenethyl chain increases molecular flexibility compared to the benzyl group in the target compound. This may alter pharmacokinetic properties, such as membrane permeability or metabolic stability .
N-[(4-phenylphenyl)methyl]cyclopropanamine (CAS 172511-29-4)
  • Structure : Cyclopropanamine with a biphenylmethyl substituent.
  • Key Differences : Replacement of bromo/fluoro with a biphenyl group significantly enhances aromaticity and lipophilicity. This could improve blood-brain barrier penetration but may reduce solubility in aqueous environments .

Ring Size Variations: Cyclopropane vs. Larger Rings

N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine
  • Structure : Cyclopentanamine core with a (3-bromo-4-fluorophenyl)methyl group.
  • Molecular Formula : C₁₂H₁₅BrFN
  • Molecular Weight : 272.16 g/mol
  • Key Differences : The cyclopentane ring reduces ring strain compared to cyclopropane, increasing conformational flexibility. This might weaken binding affinity in rigid enzyme pockets but improve solubility due to reduced hydrophobicity .
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)
  • Structure : Cyclobutanamine core with a (4-bromo-3-fluorophenyl)methyl group and N-methylation.
  • Molecular Formula : C₁₂H₁₅BrFN
  • Molecular Weight : 272.16 g/mol
  • Key Differences: Cyclobutane’s intermediate ring strain and flexibility may offer a balance between the rigidity of cyclopropane and the flexibility of cyclopentane. The shifted bromo/fluoro positions (4-bromo-3-fluoro vs.

Functional Group Modifications: Amine Substitution

1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride
  • Structure : Cyclopropanamine with a pyrimidinyl substituent.
  • Key Differences : The pyrimidine ring introduces hydrogen-bonding capability, which could enhance binding to kinases or nucleic acids. This highlights the versatility of cyclopropanamine derivatives in drug design .

Comparative Data Table

Compound Name Core Structure Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine Cyclopropanamine 2-bromo, 4-fluoro C₁₁H₁₃BrFN 258.13 High rigidity, halogen bonding
N-(2-bromo-4-fluorophenethyl)cyclopropanamine Cyclopropanamine 2-bromo, 4-fluoro C₁₁H₁₃BrFN 258.13 Increased flexibility
N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine Cyclopentanamine 3-bromo, 4-fluoro C₁₂H₁₅BrFN 272.16 Reduced ring strain, higher solubility
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine Cyclobutanamine 4-bromo, 3-fluoro C₁₂H₁₅BrFN 272.16 Balanced flexibility/strain
N-[(4-phenylphenyl)methyl]cyclopropanamine Cyclopropanamine Biphenyl C₁₆H₁₅N 221.30 High lipophilicity

Biological Activity

Overview

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is a synthetic organic compound characterized by its unique cyclopropane structure and the presence of bromo and fluorine substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C11H13BrFN
  • Molecular Weight: 258.14 g/mol
  • CAS Number: 1251280-42-8

The structural rigidity introduced by the cyclopropane moiety may influence its interaction with biological targets, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromo and fluoro substituents enhance binding affinity, potentially leading to modulation of biological pathways. The cyclopropane ring contributes to the compound's selectivity and potency.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies

  • Anticancer Activity : A study conducted on a series of cyclopropanamine derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the bromo and fluoro substituents in enhancing biological activity.
  • Antimicrobial Studies : In a comparative analysis of various substituted phenylcyclopropanamines, it was found that those with halogen substitutions showed improved efficacy against Gram-positive bacteria, suggesting a potential for further development as antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
N-(4-bromo-3-fluorobenzyl)-N-methylcyclopropanamineStructureAnticancer
N-(2-bromo-5-fluorophenyl)-N-methylcyclopropanamineStructureAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 2
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N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine

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